molecular formula C9H14BrN3O B7812217 2-(4-Bromo-1H-pyrazol-1-yl)-N-propylpropanamide

2-(4-Bromo-1H-pyrazol-1-yl)-N-propylpropanamide

Cat. No.: B7812217
M. Wt: 260.13 g/mol
InChI Key: JMCKPNCDDDQZQY-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)-N-propylpropanamide is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position and a propylpropanamide group at the N-1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-N-propylpropanamide typically involves the following steps:

    Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide in the presence of a suitable solvent such as acetic acid or dichloromethane.

    N-Alkylation: The 4-bromo-1H-pyrazole is then subjected to N-alkylation with propylamine under basic conditions, often using a base like potassium carbonate or sodium hydride.

    Amidation: The resulting N-propyl-4-bromo-1H-pyrazole is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)-N-propylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under appropriate conditions, potentially leading to the formation of pyrazoline or pyrazolone derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, facilitated by the presence of the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide, thiourea, or alkoxides in polar solvents such as dimethylformamide or ethanol.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethyl sulfoxide.

Major Products

    Substitution: Leads to derivatives with different functional groups replacing the bromine atom.

    Oxidation/Reduction: Results in pyrazoline or pyrazolone derivatives.

    Coupling: Produces biaryl or other coupled products depending on the reaction partners.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-N-propylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as potential inhibitors or modulators of biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used in studies to understand the biological activity of pyrazole derivatives and their interactions with various biomolecules.

    Industrial Applications: Potential use in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-N-propylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and halogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler analog without the propylpropanamide group.

    1-Propyl-1H-pyrazole: Lacks the bromine substitution.

    2-(4-Chloro-1H-pyrazol-1-yl)-N-propylpropanamide: Similar structure with a chlorine atom instead of bromine.

Uniqueness

2-(4-Bromo-1H-pyrazol-1-yl)-N-propylpropanamide is unique due to the combination of the bromine atom and the propylpropanamide group, which can confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom allows for further functionalization through substitution or coupling reactions, while the propylpropanamide group can influence the compound’s solubility, stability, and biological activity.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3O/c1-3-4-11-9(14)7(2)13-6-8(10)5-12-13/h5-7H,3-4H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCKPNCDDDQZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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